4-(3-methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Description
This compound, with the molecular formula C₁₆H₁₅N₅O and molecular weight 293.33 g/mol, belongs to the fused triazinobenzimidazole class. It is synthesized via cyclocondensation between 2-guanidinobenzimidazole and 3-methoxybenzaldehyde, yielding 83% product . Key structural features include:
- A 1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole core.
- A 3-methoxyphenyl substituent at position 2.
- An amine group at position 2.
Its IR spectrum shows characteristic peaks for NH₂ (3439, 3318 cm⁻¹), NH (3242 cm⁻¹), and C-O (1252 cm⁻¹) . NMR data confirm the 3,4-dihydro tautomeric form in DMSO, with a methoxy singlet at δ 3.71 ppm . The compound exhibits moderate anthelmintic activity against Trichinella spiralis larvae (56% efficacy at 50 µg/mL) .
Properties
IUPAC Name |
4-(3-methoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-22-11-6-4-5-10(9-11)14-19-15(17)20-16-18-12-7-2-3-8-13(12)21(14)16/h2-9,14H,1H3,(H3,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXKRPICITWCJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the cyclocondensation of 2-guanidinobenzimidazole with various benzaldehydes. The reaction is carried out in appropriate solvents, such as dioxane or acetone, often in the presence of catalysts like piperidine . The structures of the synthesized compounds are confirmed using IR, 1H NMR spectroscopy, and elemental analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-(3-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antinematodal activities
Mechanism of Action
The mechanism of action of 4-(3-methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with molecular targets such as dihydrofolate reductase (DHFR). By inhibiting DHFR, the compound can interfere with the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and amino acids . This inhibition can lead to the disruption of DNA synthesis and cell division in microorganisms and parasites.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Observations :
Halogenated and Discontinued Analogs
Key Observations :
Tautomeric Behavior and Solvent Effects
All dihydro[1,3,5]triazino[1,2-a]benzimidazoles exhibit annular prototropic tautomerism, existing as mixtures of 3,4-dihydro (A), 1,4-dihydro (B), and 4,10-dihydro (C) forms . For the 3-methoxyphenyl derivative, NMR data confirm dominance of the 3,4-dihydro tautomer in DMSO, critical for maintaining planar geometry during target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
